molecular formula C12H14ClN3O2 B1403042 tert-butyl 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate CAS No. 1402148-72-4

tert-butyl 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate

Cat. No.: B1403042
CAS No.: 1402148-72-4
M. Wt: 267.71 g/mol
InChI Key: RYHVLXMBWFJIPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate is a high-value synthetic intermediate, prominently featured in the construction of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional scaffold is engineered to serve as a pivotal linker component, connecting an E3 ubiquitin ligase ligand to a target protein-binding moiety. Its core research value lies in its application for the targeted degradation of Bromodomain and Extra-Terminal (BET) family proteins, such as BRD4. The compound's 2-chloro group is a critical reactive handle for subsequent nucleophilic aromatic substitution, allowing for the attachment of various functional groups to complete the PROTAC assembly. The resulting molecules, like the potent BET degrader ARV-771 which utilizes this core structure, have demonstrated robust and sustained protein degradation in preclinical cancer models, leading to profound antiproliferative effects . This mechanism of action, which leverages the cell's own ubiquitin-proteasome system to eliminate disease-driving proteins, represents a transformative approach in chemical biology and therapeutic discovery, moving beyond simple inhibition to complete target removal. Researchers utilize this intermediate to develop novel degrader molecules for probing complex biological pathways and validating new therapeutic targets.

Properties

IUPAC Name

tert-butyl 2-chloro-4-methylpyrrolo[3,2-d]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2/c1-7-9-8(15-10(13)14-7)5-6-16(9)11(17)18-12(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHVLXMBWFJIPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)Cl)C=CN2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate has been investigated for its biological activity, particularly as a potential therapeutic agent. Its structure suggests it may interact with biological targets, leading to various pharmacological effects.

Potential Therapeutic Uses:

  • Anticancer Activity: Preliminary studies indicate that derivatives of pyrrolo[3,2-d]pyrimidines show promise in inhibiting cancer cell proliferation. Research has focused on optimizing the structure to enhance potency against specific cancer types.
  • Antiviral Properties: Some studies suggest that similar compounds may exhibit antiviral activity by inhibiting viral replication mechanisms.

Agrochemicals

The compound's structural characteristics make it a candidate for developing new agrochemical agents. The chlorinated pyrrolopyrimidine framework is known for its effectiveness in herbicides and pesticides.

Applications in Agriculture:

  • Herbicide Development: Research is ongoing to evaluate the efficacy of this compound and its analogs as selective herbicides that target specific weed species while minimizing damage to crops.
  • Pesticidal Activity: Compounds with similar structures have been shown to possess insecticidal properties, warranting further exploration in pest management strategies.

Materials Science

The unique chemical properties of this compound enable its potential use in materials science, particularly in the synthesis of novel polymers and nanomaterials.

Material Applications:

  • Polymer Synthesis: The compound can be used as a monomer or additive in polymerization processes to create materials with enhanced thermal and mechanical properties.
  • Nanocomposites: Its incorporation into nanocomposite materials could lead to improved functionalities, such as electrical conductivity or catalytic activity.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of various pyrrolo[3,2-d]pyrimidine derivatives and their anticancer activities. The findings indicated that certain modifications to the tert-butyl group enhanced cytotoxicity against breast cancer cell lines (e.g., MCF-7) .

Case Study 2: Herbicidal Efficacy

Research conducted by agricultural scientists demonstrated that compounds similar to this compound exhibited selective herbicidal activity against common weeds in corn crops. Field trials showed a significant reduction in weed biomass without harming the crop yield .

Case Study 3: Polymer Development

A recent study investigated the use of this compound as a building block for high-performance polymers. The resultant polymers displayed improved thermal stability and mechanical strength compared to traditional polymer formulations .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context but often involves binding to the active site of an enzyme, inhibiting its activity, or interacting with a receptor to elicit a biological response. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound differs from analogs primarily in the substituents at positions 2 and 4 of the pyrrolo[3,2-d]pyrimidine core. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
tert-Butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate 2-Cl, 4-Cl C₁₁H₁₁Cl₂N₃O₂ 288.14 1038588-24-7 Higher electrophilicity at C4
tert-Butyl 6-(benzylamino)-4-chloro-2-(methylthio)pyrimidine-5-carboxylate 2-SMe, 4-Cl, 6-NHBn C₁₈H₂₂ClN₃O₂S 379.90 - Improved nucleophilic displacement at C2
Ethyl 4-((3-(tert-butoxycarbonyl)aminopropyl)amino)-2-(methylthio)pyrimidine-5-carboxylate 2-SMe, 4-NH(CH₂)₃Boc C₁₇H₂₇N₅O₄S 397.49 - Enhanced solubility for kinase inhibition

Key Observations :

  • The methyl group at C4 in the target compound reduces electrophilicity compared to dichloro analogs (e.g., CAS 1038588-24-7), limiting substitution reactions at this position .
  • Chlorine at C2 enables regioselective nucleophilic displacement, as seen in chemoselective reactions with amines (70–92% yields) .
Substitution Reactions:
  • Target Compound : The chloro group at C2 undergoes displacement with amines, while the methyl group at C4 acts as a steric/electronic blocker. For example, benzylamine displaces Cl at C2 in THF at 0°C with 99% yield .
  • Dichloro Analog (CAS 1038588-24-7) : Both C2 and C4 positions are reactive, enabling sequential substitutions. However, competing reactions may reduce regioselectivity .
  • Methylthio-Substituted Analogs : Thioether groups at C2 (e.g., 2-SMe) facilitate oxidation to sulfoxides, enabling chemoselective displacement with amines (Table 3 in ).
Protecting Group Strategies:
  • The tert-butyl ester in the target compound improves stability during synthesis compared to ethyl esters (e.g., ), which may hydrolyze under acidic conditions .

Crystallographic and Computational Insights

  • The tert-butyl group contributes to crystal packing stability via van der Waals interactions, as observed in SHELX-refined structures .
  • Hydrogen-bonding patterns in analogs (e.g., NH···O=C interactions) influence solubility and bioavailability, as analyzed using graph-set methods .

Biological Activity

Tert-butyl 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12H14ClN3O2
  • Molar Mass : 267.71 g/mol
  • CAS Number : 1402148-72-4

Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class, including this compound, exhibit significant inhibitory effects on various receptor tyrosine kinases (RTKs). Specifically, the compound has shown promising results as an inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), which plays a critical role in macrophage differentiation and maintenance. Inhibiting CSF1R can potentially lead to therapeutic applications in cancer and inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies suggest that the presence of specific functional groups significantly influences the biological activity of pyrrolo[3,2-d]pyrimidines. For example:

  • Chlorine Substitution : The chloro group at position 2 enhances binding affinity to CSF1R.
  • Methyl Group : The methyl substitution at position 4 appears to optimize selectivity against other kinases while maintaining potency .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Type IC50 Value Target
CSF1R Inhibition1 nMColony-Stimulating Factor 1 Receptor
EGFR Inhibition20 nMEpidermal Growth Factor Receptor
COX-2 Inhibition0.04 μMCyclooxygenase-2

These values indicate a high level of potency for CSF1R inhibition compared to other targets, suggesting a potential for selective therapeutic applications .

Case Studies

  • In Vivo Studies : A study evaluated the pharmacokinetics and in vivo stability of pyrrolo[3,2-d]pyrimidine derivatives, including this compound. Results indicated favorable metabolic profiles and stability in biological systems, supporting further development for therapeutic use .
  • Anti-inflammatory Activity : In a model assessing anti-inflammatory effects, compounds similar to tert-butyl 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine were shown to significantly suppress COX-2 activity, which is crucial for inflammatory processes .

Preparation Methods

Construction of the Pyrimidine Core

Method A: Cyclization of Pyrimidine Precursors

Research indicates that pyrimidine rings are often synthesized via cyclization of suitable amidines or β-dicarbonyl compounds with formamide derivatives. For the pyrrolo[3,2-d]pyrimidine framework, a common approach involves:

  • Starting Material: 2-amino-4-methylpyrimidine derivatives
  • Reaction: Condensation with suitable aldehydes or ketones followed by cyclization

Research Findings:

  • The use of formamide derivatives facilitates ring closure, forming the pyrimidine core efficiently.
  • Cyclization is typically performed under reflux conditions with acid or base catalysis.

Data Table 1: Cyclization Conditions for Pyrimidine Core Formation

Parameter Typical Range Notes
Solvent Ethanol, DMF, DMSO Solvent choice influences solubility and reaction rate
Catalyst Acidic (e.g., acetic acid), basic (e.g., NaOH) Affects regioselectivity
Temperature 80-150°C Elevated temperatures promote cyclization
Time 4-24 hours Longer times improve yield

Esterification with tert-Butyl Group

Method C: Carboxylate Ester Formation

  • Reagents: Tert-butyl alcohol, acid catalysts (e.g., p-toluenesulfonic acid), or via direct esterification under acidic conditions
  • Alternative: Use of tert-butyl chloroformate or tert-butyl acetate under specific conditions

Research Findings:

Data Table 3: Esterification Conditions

Method Reagents Catalyst Temperature Yield Notes
Fischer Tert-butyl alcohol p-Toluenesulfonic acid Reflux High Water removal enhances yield
Tert-butyl chloroformate - - 0-25°C Variable For selective protection

Notable Research Findings and Innovations

Catalyst-Free and Cost-Effective Approaches

Recent patents and research emphasize avoiding palladium catalysts (common in Sonogashira coupling), favoring nickel-catalyzed coupling or metal-free routes . For example:

  • Nickel-catalyzed coupling of 5-bromo-2-chloropyrimidine derivatives with acrylic acid, using organic ligands and alkali, yields intermediate compounds efficiently.
  • Intramolecular cyclization under milder conditions using copper salts and organic bases enhances selectivity.

Green Chemistry and Industrial Scalability

  • Use of less toxic reagents like NCS over thionyl chloride.
  • Development of solvent systems that are environmentally benign, such as DMSO or acetonitrile.
  • Reaction optimization to improve yields from 50% to over 80%, as reported in recent patents.

Summary of Key Preparation Steps

Step Reagents Conditions Purpose Yield/Notes
Core synthesis Amidines, β-dicarbonyls Reflux, acid/base catalysis Pyrimidine ring formation 70-85%
Chlorination NCS or POCl₃ Room temp to 110°C 2-position chlorination 60-75%
Esterification Tert-butyl alcohol Reflux with acid catalyst Carboxylate ester formation 80-90%

Q & A

Q. How are chiral centers introduced into derivatives of this compound, and what analytical techniques validate enantiopurity?

  • Asymmetric catalysis (e.g., Jacobsen’s catalyst for epoxidation) or chiral auxiliaries (e.g., Evans oxazolidinones) induce stereochemistry. Chiral HPLC (Chiralpak IA/IB columns) or circular dichroism (CD) spectroscopy confirm enantiomeric excess (>99% ee) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.